3-乙酰氧基-11-熊果酸-28,13-内酯

描述

3beta-Acetoxyurs-11-en-28,13beta-olide is a natural product found in Eucalyptus globulus, Eucalyptus camaldulensis, and other organisms with data available.

科学研究应用

新型过氧三萜

一项研究从微叶榕的气根中发现了一些新的三萜,包括 3-乙酰氧基-11-熊果酸-28,13-内酯的变体。这些化合物被识别为新型过氧三萜,揭示了天然产物化学中进一步药理探索和应用的潜在领域 (Chiang 和 Kuo,2001)。

微生物代谢和药理潜力

研究重点关注黑曲霉培养物对 3-乙酰氧基-11-熊果酸-28,13-内酯的微生物转化。这项研究强调了生物转化作为增强底物分子的生物潜力的工具,可能导致开发新的药理活性化合物 (Ali、Nisar 和 Gulab,2016)。

类似物的合成和生物测定

一项研究合成了结构上与 3-乙酰氧基-11-熊果酸-28,13-内酯相关的信息素的类似物。这项研究对于理解此类化合物的生物活性及其在生物化学和信息素研究等领域中的潜在应用具有重要意义 (Shikichi、Shankar、Yew 和 Mori,2013)。

熊烷型和齐墩果烷型三萜

进一步的研究从各种植物来源分离出新的三萜,这些三萜与 3-乙酰氧基-11-熊果酸-28,13-内酯有关。这些研究有助于我们了解三萜的化学多样性和潜在治疗应用 (Kuo 和 Chiang,2000)。

作用机制

Target of Action

The primary target of 3-Acetoxy-11-ursen-28,13-olide is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for diseases such as diabetes and obesity.

Mode of Action

3-Acetoxy-11-ursen-28,13-olide interacts with its target, PTP1B, by acting as a mixed-type inhibitor

Pharmacokinetics

It is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

安全和危害

生化分析

Biochemical Properties

3-Acetoxy-11-ursen-28,13-olide plays a crucial role in biochemical reactions, particularly as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B) . This enzyme is involved in the regulation of insulin signaling and glucose homeostasis. By inhibiting PTP1B, 3-Acetoxy-11-ursen-28,13-olide can enhance insulin sensitivity and has potential therapeutic applications in the treatment of type 2 diabetes . Additionally, this compound exhibits weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line .

Cellular Effects

3-Acetoxy-11-ursen-28,13-olide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of A2780 human ovarian cancer cells, suggesting its potential as an anticancer agent . The compound’s ability to inhibit PTP1B also implies that it may modulate insulin signaling pathways, thereby affecting glucose uptake and metabolism in cells .

Molecular Mechanism

The molecular mechanism of 3-Acetoxy-11-ursen-28,13-olide involves its interaction with protein tyrosine phosphatase 1B (PTP1B). As a mixed-type inhibitor, it binds to both the enzyme’s active site and an allosteric site, thereby inhibiting its activity . This inhibition leads to enhanced insulin signaling and improved glucose homeostasis. Additionally, the compound’s antiproliferative effects on cancer cells may be attributed to its ability to interfere with cell cycle progression and induce apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetoxy-11-ursen-28,13-olide have been observed to change over time. The compound is stable when stored at -20°C and can be kept for several months without significant degradation . It is recommended to prepare and use the solution on the same day to ensure maximum efficacy . Long-term studies have shown that the compound maintains its inhibitory activity against PTP1B and its antiproliferative effects on cancer cells over extended periods .

Dosage Effects in Animal Models

The effects of 3-Acetoxy-11-ursen-28,13-olide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose tolerance . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

3-Acetoxy-11-ursen-28,13-olide is involved in various metabolic pathways, including those related to glucose metabolism and insulin signaling . The compound interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B) and may influence metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 3-Acetoxy-11-ursen-28,13-olide is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, facilitates its distribution within biological systems . Its localization and accumulation in specific tissues may be influenced by these interactions.

Subcellular Localization

The subcellular localization of 3-Acetoxy-11-ursen-28,13-olide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

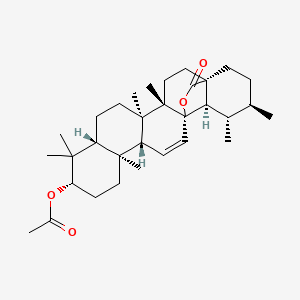

[(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXOPROPMCEOMN-NOAGMNDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@@H]6[C@@]([C@H]5C=C[C@@]4([C@@H]2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。